Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-
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Overview
Description
Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, is a modified form of the naturally occurring peptide hormone oxytocin. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and the period after childbirth . The modified version, (N(4), N(4)-dimethyl-asn)(5)-, involves the dimethylation of the asparagine residue at the fifth position, which can alter its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin and its analogs, including (N(4), N(4)-dimethyl-asn)(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of oxytocin analogs involves large-scale SPPS, followed by purification and lyophilization. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxytocin and its analogs can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized or reduced.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various oxytocin analogs with modified biological activities and stability profiles .
Scientific Research Applications
Oxytocin and its analogs have a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling pathways result in various physiological effects, including uterine contractions and milk ejection .
Comparison with Similar Compounds
Oxytocin is structurally similar to other neuropeptides like vasopressin, which also has a cyclic nonapeptide structure. oxytocin and vasopressin have different amino acid sequences and physiological functions. Oxytocin primarily influences social bonding and reproductive functions, while vasopressin regulates water retention and blood pressure .
List of Similar Compounds
Vasopressin: A peptide hormone involved in water retention and blood pressure regulation.
Demoxytocin: An oxytocin analog with similar uterotonic properties.
Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Properties
CAS No. |
70232-18-7 |
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Molecular Formula |
C45H70N12O12S2 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H70N12O12S2/c1-7-24(4)37-44(68)50-28(14-15-34(47)59)40(64)52-31(19-36(61)56(5)6)41(65)54-32(22-71-70-21-27(46)38(62)51-30(42(66)55-37)18-25-10-12-26(58)13-11-25)45(69)57-16-8-9-33(57)43(67)53-29(17-23(2)3)39(63)49-20-35(48)60/h10-13,23-24,27-33,37,58H,7-9,14-22,46H2,1-6H3,(H2,47,59)(H2,48,60)(H,49,63)(H,50,68)(H,51,62)(H,52,64)(H,53,67)(H,54,65)(H,55,66)/t24-,27-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |
InChI Key |
PRPLZOFBGSWCED-SHEQQOOASA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N |
Origin of Product |
United States |
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